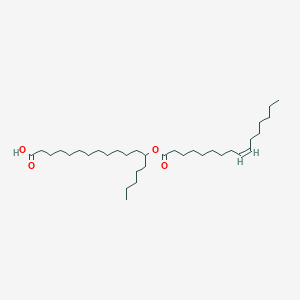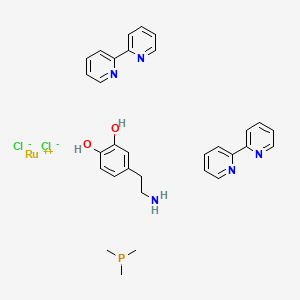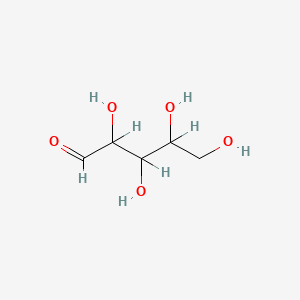
13-(9Z-hexadecenoyloxy)-octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are newly identified endogenous lipids regulated by fasting and high-fat feeding and associated with insulin sensitivity in mice. 13-POHSA is a FAHFA consisting of palmitoleic acid esterified to 13-hydroxy stearic acid. The levels of POHSA are significantly elevated in serum of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue. As other FAHFAs improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects, 13-POHSA may be a bioactive lipid with roles in metabolic syndrome and inflammation.
Scientific Research Applications
Acid-Catalyzed Transformations
The acid-catalyzed transformation of similar compounds like (13S)-(9Z,11E)-13-hydroperoxy-9,11-octadecadienoic acid leads to various products such as epoxyhydroxyoctadecenoic and trihydroxyoctadecenoic acids. These compounds have been observed as metabolites in biological systems and could be relevant in understanding the metabolic pathways of similar fatty acids (Gardner et al., 1984).
Free Radical Oxidation
Research on the free radical oxidation of similar fatty acids, like (13S,9Z,11E)-13-hydroxy-9,11-octadecadienoic acid, can provide insights into the oxidation pathways and potential physiological relevance in settings of oxidative stress. This research can help in understanding how similar structures like 13-(9Z-hexadecenoyloxy)-octadecanoic acid might behave under oxidative conditions (Manini et al., 2005).
Thermal Decomposition Studies
The study of the thermal decomposition of methyl esters of fatty acids, closely related to this compound, can reveal the formation of various scission products. This can be crucial in understanding the stability and decomposition pathways of such fatty acids under heat stress (Gardner & Selke, 1984).
Alkali-Induced Transformations
Investigating the transformation of fatty acid hydroperoxides by alkali, such as the conversion of (13S,9Z,11E)-13-hydroperoxy-9,11-octadecadienoic acid, can offer insights into the chemical behavior of similar fatty acids in alkaline conditions. This could be vital for applications where such fatty acids are exposed to high pH environments (Gardner et al., 1993).
properties
Molecular Formula |
C34H64O4 |
|---|---|
Molecular Weight |
536.9 |
IUPAC Name |
13-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid |
InChI |
InChI=1S/C34H64O4/c1-3-5-7-8-9-10-11-12-13-17-20-23-27-31-34(37)38-32(28-24-6-4-2)29-25-21-18-15-14-16-19-22-26-30-33(35)36/h10-11,32H,3-9,12-31H2,1-2H3,(H,35,36)/b11-10- |
InChI Key |
FHXCZZFHUCAQAA-KHPPLWFESA-N |
SMILES |
CCCCCCC=CCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O |
synonyms |
(Z)-13-(hexadec-9-enoyloxy)octadecanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





